butyl diisopropylphosphinate
Overview
Description
The compound tert-Butyldiisopropylphosphine is a phosphine ligand that can be utilized in C-C bond forming reactions . Another related compound, Diisopropylphosphite, is an organophosphorus compound with the formula (i-PrO)2P(O)H (i-Pr = CH(CH3)2). The molecule is tetrahedral and it is a colorless viscous liquid .
Synthesis Analysis
Mono-alkylphosphinic acids were obtained via interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . The alkaline hydrolysis of sterically hindered phosphinates, ethyl di-tert-butylphosphinate hydrolyzed 500 times slower than ethyl diisopropylphosphinate .Molecular Structure Analysis
The molecular structure of tert-Butyldiisopropylphosphine is represented by the SMILES stringCC(C)P(C(C)C)C(C)(C)C
. The InChI key is OLSMQSZDUXXYAY-UHFFFAOYSA-N
. Chemical Reactions Analysis
Phosphinic and phosphonic acids, which may be prepared from their esters, phosphinates and phosphonates, respectively, can undergo hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, tert-Butyldiisopropylphosphine, include a boiling point of 77-79 °C/10 mmHg and a density of 0.837 g/mL at 25 °C .Mechanism of Action
While the mechanism of action for “butyl diisopropylphosphinate” is not available, bisphosphonates, a class of compounds with similar phosphinate groups, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-di(propan-2-yl)phosphoryloxybutane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O2P/c1-6-7-8-12-13(11,9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBADSNFDUGIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl diisopropylphosphinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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